Allylphosphine
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Overview
Description
It is characterized by the presence of an allyl group attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Allylphosphine can be synthesized through several methods. One common approach involves the reaction of allyl halides with phosphine. For instance, the reaction of allyl bromide with phosphine in the presence of a base such as sodium hydride can yield this compound . Another method involves the use of Grignard reagents, where allylmagnesium bromide reacts with phosphorus trichloride to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Allylphosphine undergoes various chemical reactions, including:
Substitution: this compound can participate in substitution reactions, where the allyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Various phosphine derivatives.
Substitution: Substituted phosphines with different functional groups.
Scientific Research Applications
Allylphosphine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of allylphosphine involves its interaction with molecular targets through its phosphorus atom. The allyl group can participate in various chemical reactions, enabling the formation of different products. The specific pathways and targets depend on the nature of the reaction and the conditions employed .
Comparison with Similar Compounds
Triphenylphosphine: A common organophosphorus compound used as a ligand in catalysis.
Trimethylphosphine: Another organophosphorus compound with similar applications in catalysis.
Allylphosphine Oxide: An oxidized form of this compound with distinct chemical properties.
Uniqueness of this compound: this compound is unique due to its allyl group, which imparts specific reactivity and versatility in chemical transformations. Its ability to undergo various reactions, including oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
prop-2-enylphosphane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7P/c1-2-3-4/h2H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJWOSHIGFDANE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCP |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336494 |
Source
|
Record name | (Prop-2-en-1-yl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189336-79-6 |
Source
|
Record name | (Prop-2-en-1-yl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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